molecular formula C17H18ClFN2O4S B4025084 N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide

N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide

Cat. No.: B4025084
M. Wt: 400.9 g/mol
InChI Key: CKGDXEODIWVBDB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-fluoro substituted phenyl ring, a methoxy group, and a methylsulfonyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the amide bond: This can be achieved by reacting an appropriate acid chloride with an amine under basic conditions.

    Substitution reactions: Introduction of the chloro and fluoro groups on the phenyl ring can be done through electrophilic aromatic substitution reactions.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions.

    Methylsulfonylation: The methylsulfonyl group can be added using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the amide bond would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate for treating diseases by modulating specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide would depend on its specific biological target. Generally, such compounds may act by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-2-(4-methoxyanilino)propanamide
  • N-(3-chloro-4-fluorophenyl)-2-(N-methylsulfonylanilino)propanamide
  • N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)butanamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged to develop new therapeutic agents or materials with specialized functions.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S/c1-11(17(22)20-12-4-9-16(19)15(18)10-12)21(26(3,23)24)13-5-7-14(25-2)8-6-13/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGDXEODIWVBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)Cl)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
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N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
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N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
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N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
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N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
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N-(3-chloro-4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide

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